molecular formula C₂₄H₂₄N₄O₆ B1140126 4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one CAS No. 10302-79-1

4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one

Cat. No. B1140126
CAS RN: 10302-79-1
M. Wt: 464.47
InChI Key:
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Description

The compound “4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one” is a chemical compound with the molecular formula C22H18Cl2N4O6 . It has a molecular weight of 505.3 g/mol . The IUPAC name of this compound is [(2R,3S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains a triazinone ring, which is a six-membered heterocyclic ring with three nitrogen atoms. It also contains a pentofuranosyl group, which is a five-membered ring with an oxygen atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 505.3 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. It has a rotatable bond count of 8 .

Scientific Research Applications

Fluorescent DNA Probes

This compound is used in the synthesis of fluorescent oligonucleotides . These fluorescent oligonucleotides are used in various applications in molecular biology, such as screening genomic and complementary DNA libraries, as primers for DNA synthesis, sequencing, and amplification, and in the study of DNA-protein interactions .

In Situ Hybridization

Fluorescent oligonucleotides, which can be synthesized using this compound, have proven useful for assaying in vitro gene expression using techniques of in situ hybridization .

DNA Sequencing

The compound is used in the synthesis of fluorescent oligonucleotides, which are used in DNA sequencing methods . The presence of fluorescent labels dramatically increases the use of fluorescently labeled oligonucleotides in DNA sequencing .

DNA Amplification

The compound can be used to synthesize pteridine nucleotide triphosphates , which may be used as the constituent monomers in DNA amplification procedures .

Study of DNA-Protein Interactions

The compound is used in the synthesis of fluorescent oligonucleotides, which are used in the study of DNA-protein interactions . These interactions involve some of the most fundamental mechanisms in biology .

Molecular Biology Research

The compound is used in the synthesis of fluorescent oligonucleotides, which find numerous uses in molecular biology . These include probes for screening genomic and complementary DNA libraries, as primers for DNA synthesis, sequencing, and amplification, and in the study of DNA-protein interactions .

properties

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6/c1-14-3-7-16(8-4-14)21(29)32-12-19-18(34-22(30)17-9-5-15(2)6-10-17)11-20(33-19)28-13-26-23(25)27-24(28)31/h3-10,13,18-20H,11-12H2,1-2H3,(H2,25,27,31)/t18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWRGHFUGJXDEX-VAMGGRTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744178
Record name 4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

CAS RN

10302-79-1
Record name 4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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